![molecular formula C9H18N2 B2769171 1-Ethyl-1,7-diazaspiro[3.5]nonane CAS No. 1422139-09-0](/img/structure/B2769171.png)
1-Ethyl-1,7-diazaspiro[3.5]nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-1,7-diazaspiro[3.5]nonane is a chemical compound with the CAS Number: 1422139-09-0 . It has a molecular weight of 154.26 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H18N2/c1-2-11-8-5-9(11)3-6-10-7-4-9/h10H,2-8H2,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 154.26 . More specific properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación
Improved Synthesis Methods
Researchers have developed improved synthesis methods for diazaspiro compounds, providing higher efficiency and better yield. For example, a modified method for synthesizing Diazaspiro[4.4] nonane from malononitrile has been characterized for its efficiency (Ji Zhiqin, 2004).
Molecular Structure Analysis
Studies on spiroarsoranes and diazaspiro compounds have been conducted to understand their molecular structures and equilibrium in solutions. The synthesis and structural analysis of various spiroarsoranes and diazaspiro compounds have demonstrated the presence of polytopal equilibrium and provided insights into the stereochemistry and molecular interactions (A. R. Tapia-Benavides et al., 2010; K. Aggarwal et al., 2014).
Catalyst-Free Synthesis
The catalyst-free synthesis of nitrogen-containing spiro heterocycles through a [5 + 1] double Michael addition reaction represents an efficient approach to creating complex spiro compounds, which are confirmed by X-ray analysis and demonstrate significant intermolecular interactions (K. Aggarwal et al., 2014).
Conformational Analysis
Research into spirolactams as conformationally restricted pseudopeptides includes synthesis and conformational analysis, which have implications for the development of new dipeptide synthons and understanding the molecular basis of their biological activity (M. Fernandez et al., 2002).
Structure-Activity Relationship Studies
Studies on the structure-activity relationship of diazaspiro[4.4]nonane derivatives as anticonvulsant agents have provided valuable insights into the pharmacological properties of these compounds. This research has identified compounds with significant protective effects on seizure, contributing to the development of new anticonvulsant drugs (M. Madaiah et al., 2012).
Applications in Polymer Synthesis
The synthesis of aromatic polyesters containing 1,6-diazaspiro[4,4]-nonane-2,7-dione under phase-transfer conditions highlights the application of diazaspiro compounds in the development of materials with excellent thermal stability and other desirable properties (E. Bucio et al., 2005).
Mecanismo De Acción
Target of Action
1-Ethyl-1,7-diazaspiro[3.5]nonane is a positive allosteric modulator of AMPA receptors . AMPA receptors are directly involved in the formation of cognitive functions and memory . This compound also acts as a ligand for sigma receptors (SRs) .
Mode of Action
This compound interacts with its targets by binding to the switch-II pocket of KRAS G12C . It modulates the AMPA receptors, enhancing their activity in the presence of a natural ligand . As a ligand for SRs, it is evaluated in S1R and S2R binding assays .
Biochemical Pathways
The compound’s interaction with AMPA receptors and sigma receptors influences various biochemical pathways. AMPA receptor modulation can impact the glutamatergic system, which plays a crucial role in cognitive functions and memory . The compound’s interaction with sigma receptors can influence neurological disorders such as depression, schizophrenia, Parkinson’s disease, Alzheimer’s disease, attention deficit/hyperactivity disorder (ADHD) and mood disorders, and drug dependence .
Pharmacokinetics
The pharmacokinetic properties of 1-Ethyl-1,7-diazaspiro[3The compound’smolecular weight is 154.25 , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The modulation of AMPA receptors by this compound can have a cognitive-stimulating effect in both normal animals and in various models of pathological memory disorder . Its interaction with sigma receptors can potentially influence the treatment of various neurological disorders .
Análisis Bioquímico
Biochemical Properties
It is known that the compound has a molecular weight of 154.25
Molecular Mechanism
It is known that the compound is a potent and selective ligand for sigma receptors (SRs), which are involved in various biological and pathological conditions
Dosage Effects in Animal Models
In animal models of pain, HSK21542, a compound similar to 1-Ethyl-1,7-diazaspiro[3.5]nonane, showed significant analgesic effects. The compound had a long-lasting analgesic potency with a median effective dose of 1.48 mg/kg at 24 hours post-drug in a writhing test
Propiedades
IUPAC Name |
1-ethyl-1,7-diazaspiro[3.5]nonane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-2-11-8-5-9(11)3-6-10-7-4-9/h10H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRTUXOAVWNSYRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC12CCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1422139-09-0 |
Source


|
| Record name | 1-ethyl-1,7-diazaspiro[3.5]nonane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
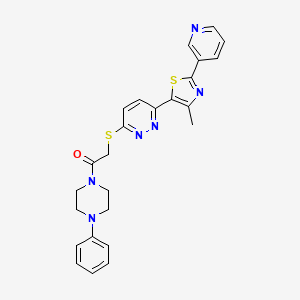
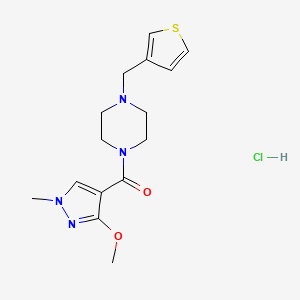

![N-(3-chloro-2-fluorophenyl)-2-(3-oxo-8-(phenylthio)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2769096.png)
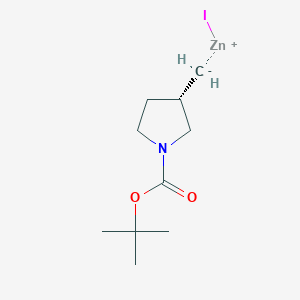
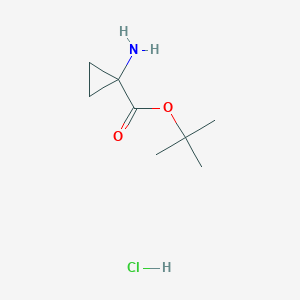

![(6,6-Dimethyl-2-azaspiro[3.3]heptan-2-yl)-(4-methylthiadiazol-5-yl)methanone](/img/structure/B2769103.png)
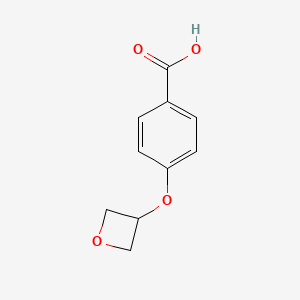

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2,6-difluorobenzamide](/img/structure/B2769107.png)
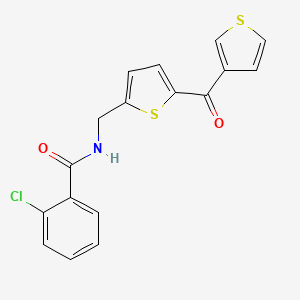
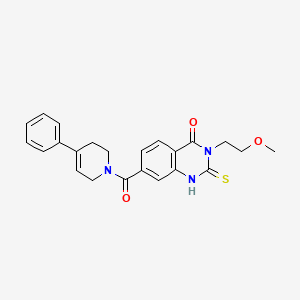
![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide](/img/structure/B2769111.png)
